molecular formula C18H15NO4S B2794905 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034405-35-9

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2794905
CAS No.: 2034405-35-9
M. Wt: 341.38
InChI Key: MNBCJMRAMKTBEG-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034405-35-9) is a synthetic specialty chemical with a molecular formula of C18H15NO4S and a molecular weight of 341.4 g/mol . This hybrid compound is of significant interest in medicinal chemistry and neuroscience research, particularly for investigating new therapeutic agents for central nervous system (CNS) disorders. Its molecular structure incorporates a benzo[d][1,3]dioxole (piperonyl) moiety, a group known for its prevalence in pharmacologically active molecules, linked via a carboxamide bridge to a 2-hydroxyethyl side chain that is further substituted with a benzo[b]thiophen-3-yl group . Research on structurally related compounds featuring the benzo[b]thiophene pharmacophore has demonstrated promising anticonvulsant and analgesic activities in preclinical models . These analogs are investigated as potential multi-functional agents for conditions such as epilepsy and neuropathic pain. The suggested mechanism of action for such compounds often involves interaction with the neuronal voltage-sensitive sodium channel (site 2) , which plays a critical role in the control of neuronal excitability . This makes this compound a valuable chemical probe for researchers exploring new avenues in ion channel modulation and for developing novel treatments for drug-resistant neurological diseases. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-14(13-9-24-17-4-2-1-3-12(13)17)8-19-18(21)11-5-6-15-16(7-11)23-10-22-15/h1-7,9,14,20H,8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBCJMRAMKTBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the Benzo[b]thiophene Moiety: This can be achieved through the cyclization of 2-mercaptobenzoic acid with an appropriate alkyne under acidic conditions.

    Introduction of the Hydroxyethyl Group: The benzo[b]thiophene intermediate is then reacted with an epoxide, such as ethylene oxide, in the presence of a base to introduce the hydroxyethyl group.

    Formation of the Benzo[d][1,3]dioxole Ring: This step involves the cyclization of a catechol derivative with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Coupling Reaction: Finally, the benzo[b]thiophene and benzo[d][1,3]dioxole intermediates are coupled through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s aromatic rings and functional groups make it a candidate for the development of organic electronic materials.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyethyl and carboxamide groups can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.

Comparison with Similar Compounds

N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) and N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4)

  • Structure : Both HSD-2 and HSD-4 () retain the benzodioxole carboxamide core but substitute the benzo[b]thiophene-hydroxyethyl group with methoxyphenyl rings.
  • Synthesis : Synthesized via coupling reactions using substituted benzoic acids and amines, achieving yields of 75–77% and melting points of 150–177°C.

N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)

  • Structure : Features an N-alkyl chain (heptan-4-yl) instead of the hydroxyethyl-benzo[b]thiophene group.
  • Application: Acts as a potent umami receptor agonist, effective at concentrations 1,000-fold lower than monosodium glutamate (MSG) .
  • Metabolism : Studied for toxicological profiles, with LC–MS/MS methods developed for pharmacokinetic analysis .

Analogues with Benzo[b]thiophene Components

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-chlorobenzo[b]thiophene-2-carboxamide

  • Structure : Replaces the hydroxyethyl linker with a methylene group and introduces a chlorine substituent on the benzo[b]thiophene ring ().

tert-Butyl-4-((2-(3-Benzyl-1,2,4-oxadiazol-5-yl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (8a)

  • Structure : Integrates a benzo[b]thiophene-oxadiazole-piperidine scaffold, optimized for antimalarial activity ().

Key Comparative Data

Compound Core Structure Substituents Key Properties/Activities Reference
Target Compound Benzodioxole + Benzo[b]thiophene Hydroxyethyl linker Hypothesized receptor modulation Inferred
HSD-2/HSD-4 () Benzodioxole carboxamide Methoxyphenyl High melting point (150–177°C)
S807 () Benzodioxole carboxamide Heptan-4-yl Umami agonist (EC₅₀ ~ nM range)
3-Chlorobenzo[b]thiophene analog () Benzodioxole + Benzo[b]thiophene Chlorine + methylene linker Molecular weight 345.8 g/mol

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The hydroxyethyl group in the target compound may enhance hydrogen bonding or solubility compared to methylene-linked analogs (e.g., ).
  • Biological Potential: While benzodioxole carboxamides show antidiabetic () and umami-enhancing properties (), the benzo[b]thiophene moiety could confer unique selectivity for neurological or antiparasitic targets.
  • Synthetic Challenges : The target compound’s synthesis may require optimization of coupling reagents (e.g., HOBt/EDC in ) to accommodate steric hindrance from the hydroxyethyl group.

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

The synthesis typically involves sequential reactions such as amide coupling, hydroxylation, and heterocyclic ring formation. Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while ethanol or dichloromethane aids in intermediate purification .
  • Catalysts : Palladium-based catalysts facilitate cross-coupling reactions for benzo[b]thiophene or benzodioxole moieties .
  • Purification : Flash column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures intermediate purity .
  • Example protocol: A three-step synthesis (amide formation → hydroxylation → cyclization) yielded 75% purity in benzodioxole derivatives under optimized conditions .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : 1H and 13C NMR identify functional groups (e.g., hydroxyethyl, benzothiophene) and verify regiochemistry .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₈H₁₅NO₅S requires exact mass 357.38 g/mol) .
  • HPLC : Monitors reaction progress and purity (>95% threshold for biological assays) .
  • IR spectroscopy : Detects carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antitumor IC₅₀ values) may arise from:

  • Assay variability : Use standardized cell lines (e.g., MCF-7 for breast cancer) and replicate experiments .
  • Structural analogs : Compare activity of derivatives (e.g., thiophene vs. thiadiazole substitutions) to identify SAR trends .
  • Solubility effects : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid false negatives in cell-based assays .

Q. What strategies optimize yield in challenging reaction steps (e.g., hydroxylation or cyclization)?

  • Temperature control : Cyclization of hydroxyethyl groups requires 60–80°C for 6–12 hours to avoid byproducts .
  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura coupling of benzothiophene .
  • Additives : Use molecular sieves to absorb water in moisture-sensitive amide couplings .
  • Example: Replacing triethylamine with DIPEA increased cyclization yield from 65% to 82% in benzodioxole derivatives .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Predict binding affinity to targets (e.g., PARP-1 or EGFR kinases) using AutoDock Vina .
  • ADMET prediction : SwissADME estimates logP (target: 2–3 for blood-brain barrier penetration) and CYP450 inhibition risks .
  • QM/MM simulations : Optimize hydrogen-bonding interactions between the carboxamide group and catalytic residues .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., Western blot for apoptosis markers alongside cell viability assays) .
  • Scalability : Transition from batch to flow chemistry for hazardous steps (e.g., nitration) to improve safety and reproducibility .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to refine docking models .

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